N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine is a compound that belongs to the class of indeno-pyrazole derivatives, which have garnered attention for their potential pharmacological applications, particularly as inhibitors in various biological pathways. This compound features a unique fused ring structure that combines both indene and pyrazole moieties, contributing to its biological activity and chemical stability.
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. The indeno-pyrazole framework is recognized for its versatility in medicinal chemistry, often serving as a scaffold for the development of various therapeutic agents. The synthesis of N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine has been explored in literature focusing on its synthesis methods and biological evaluations, indicating its relevance in drug discovery and development .
The synthesis of N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine typically involves the reaction of appropriate starting materials such as 2-acyl-(1H)-indene-1,3(2H)-diones with hydrazine derivatives. Various methods have been reported, including:
In one typical synthetic route, 2-acetylindene is reacted with phenylhydrazine under acidic conditions to form the desired dihydroindeno-pyrazole derivative. The reaction conditions are optimized for yield and purity, often employing techniques such as column chromatography for product purification.
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine possesses a complex molecular structure characterized by:
The molecular formula can be represented as , indicating a molecular weight of approximately 224.26 g/mol. The structural representation includes:
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine can participate in various chemical reactions due to its functional groups. Notable reactions include:
Reactions involving this compound are often conducted under controlled conditions to ensure selectivity and yield. For instance, reactions may require specific solvents or catalysts to facilitate desired pathways.
The mechanism of action for N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine is primarily investigated in the context of its biological activities. It has been studied as a potential inhibitor of checkpoint kinase 1 (CHK-1), which plays a crucial role in cell cycle regulation and DNA damage response.
The proposed mechanism involves binding to the active site of CHK-1, thereby inhibiting its activity and leading to cell cycle arrest in cancer cells. This inhibition may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine typically exhibits:
The compound demonstrates stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of the amino group. Its solubility profile is influenced by the nature of substituents on the indene and pyrazole rings.
N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine has several scientific applications:
The indenopyrazole scaffold emerged as a strategic hybridization product in cannabinoid receptor ligand development. Early prototypes like SR144528 (1) and compound 2 (Ki~CB2~ = 0.037 nM) established the critical role of tricyclic rigidity and carboxamide pharmacophores for cannabinoid CB2 receptor affinity and selectivity [1]. Subsequent optimization focused on integrating pharmacophoric elements from these leads:
Table 1: Evolution of Key Indenopyrazole Therapeutics
Compound | Structural Features | Biological Target | Key Advancement |
---|---|---|---|
SR144528 (1) | Monocyclic pyrazole, fenchyl group | CB2 antagonist | High CB2 selectivity (>600-fold) [1] |
Lead 2 | Tricyclic dihydroindeno[1,2-c]pyrazole core | CB2 agonist (Ki~CB2~=0.037 nM) | Exceptional affinity via planar scaffold [1] |
Hybrid 22 | Chloro/methyl substituents, fenchyl carboxamide | CB2 ligand (Ki~CB2~=23 nM) | Balanced potency/selectivity (195:1 CB2:CB1) [1] |
The dihydroindeno[1,2-c]pyrazole core qualifies as a "privileged scaffold" due to its:
Table 2: Synthetic Strategies for Indenopyrazole Diversification
Reaction Type | Key Reagents/Conditions | Position Modified | Applications |
---|---|---|---|
Claisen condensation | Ketones + ethyl oxalate, base catalysis | C3-acylation | Prepares α-keto-ester intermediates [1] |
Cyclocondensation | α-Ketoesters + arylhydrazines, AcOH reflux | Core formation | Constructs tricyclic pyrazole [1] [4] |
Amide coupling | Carboxylic acid + amines, EDC/HOBt | C3-carboxamide | Generates target hybrids (e.g., compound 22) [1] |
Nucleophilic substitution | Halogenated scaffolds + amines | C3-amine | Produces N-phenyl derivatives [4] |
Indenopyrazoles demonstrate polypharmacology through interactions with:
Table 3: Comparative Target Affinity Profiles of Indenopyrazoles
Compound Class | CB2 Ki (nM) | CDK2 IC50 (µM) | Topo II Inhibition | Structural Determinants |
---|---|---|---|---|
C3-Carboxamides (e.g., 22) | 0.023 | >10 | Low | Bulky lipophilic amide (e.g., fenchyl) [1] |
C3-Anilines | 50-500 | 0.1-5 | High | Planar N-phenyl group [4] [8] |
6,7-Dihalo derivatives | 0.5-25 | 0.07-1.2 | Moderate | Halogens enhance DNA interaction [8] |
The indenopyrazole scaffold’s adaptability positions it as a cornerstone for developing precision therapeutics targeting GPCRs, kinases, and nucleic acid-processing enzymes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7